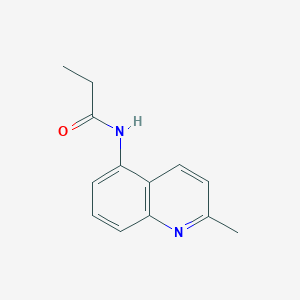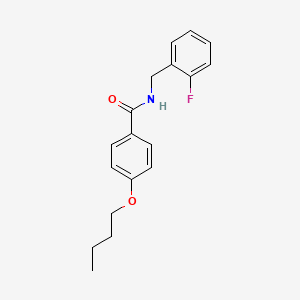![molecular formula C16H10F2N2OS B5401781 N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B5401781.png)
N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]benzamide, also known as DFB, is a small molecule compound that has been synthesized and studied for its potential applications in scientific research. DFB belongs to the class of thiazole-containing compounds, which have been shown to exhibit various biological activities such as anti-inflammatory, antioxidant, and anticancer properties. In
作用机制
The mechanism of action of N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]benzamide is not fully understood, but it is believed to act on multiple targets in cells. In cancer cells, N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]benzamide has been shown to induce apoptosis by activating caspase-3 and -9 and downregulating anti-apoptotic proteins. N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]benzamide has also been found to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival. In inflammation, N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]benzamide has been shown to inhibit the NF-κB pathway, which is responsible for the production of pro-inflammatory cytokines. N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]benzamide has also been reported to activate the Nrf2 pathway, which is involved in the regulation of antioxidant and detoxification genes.
Biochemical and Physiological Effects:
N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]benzamide has been shown to exhibit various biochemical and physiological effects in cells and animals. In cancer cells, N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]benzamide has been found to inhibit cell proliferation, induce apoptosis, and inhibit angiogenesis. In animal models of inflammation, N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]benzamide has been shown to reduce the production of pro-inflammatory cytokines and improve tissue damage. N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]benzamide has also been reported to have neuroprotective effects by reducing oxidative stress and inflammation in animal models of neurodegenerative diseases.
实验室实验的优点和局限性
N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]benzamide has several advantages for lab experiments, such as its small size, ease of synthesis, and low toxicity. However, N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]benzamide also has some limitations, such as its low solubility in water and its limited stability in biological systems.
未来方向
There are several future directions for the study of N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]benzamide. One direction is to investigate the potential of N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]benzamide as a therapeutic agent for cancer, inflammation, and neurodegenerative diseases. Another direction is to explore the structure-activity relationship of N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]benzamide and its analogs to identify more potent and selective compounds. Additionally, the development of new synthetic methods for N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]benzamide and its analogs could improve the yield and scalability of the synthesis. Finally, the use of N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]benzamide in combination with other drugs or therapies could enhance its therapeutic efficacy and reduce its limitations.
合成方法
The synthesis of N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]benzamide involves the reaction of 3,4-difluoroaniline and 2-bromoacetophenone in the presence of potassium carbonate and acetonitrile. The resulting intermediate is then reacted with thioamide to form N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]benzamide. The yield of the synthesis is reported to be around 50%.
科学研究应用
N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]benzamide has been studied for its potential applications in various scientific research fields such as cancer, inflammation, and neurodegenerative diseases. In cancer research, N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]benzamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]benzamide has also been found to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative disease research, N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]benzamide has been studied for its potential neuroprotective effects by reducing oxidative stress and inflammation.
属性
IUPAC Name |
N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10F2N2OS/c17-12-7-6-11(8-13(12)18)14-9-22-16(19-14)20-15(21)10-4-2-1-3-5-10/h1-9H,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQMJOAJJOXVMQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC(=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10F2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(3-methyl-1H-pyrazol-5-yl)carbonyl]-3-(1H-pyrazol-5-yl)piperidine](/img/structure/B5401698.png)
![6-[(diethylamino)methyl]-N-[1-(4-ethyl-4H-1,2,4-triazol-3-yl)ethyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5401699.png)
![2,6-bis[4-(4-aminophenoxy)phenyl]pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone](/img/structure/B5401705.png)
![N,N-dimethyl-7-(3-methyl-2-furoyl)-2-pyridin-3-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5401710.png)
![(2-{3-[4-(2-fluorophenyl)-1-piperazinyl]-1-piperidinyl}-2-oxoethyl)methylamine dihydrochloride](/img/structure/B5401718.png)
![2-[(3-methyl-2-oxo-1-oxa-3,7-diazaspiro[4.4]non-7-yl)carbonyl]-3-thiophenesulfonamide](/img/structure/B5401721.png)
![N-(2,5-dichlorophenyl)-N-[1-methyl-2-(4-methyl-1-piperidinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5401729.png)

![2-methoxy-N-{4-[(propylamino)sulfonyl]phenyl}acetamide](/img/structure/B5401745.png)
![N-cyclopropyl-1-[(3,4-dimethoxyphenyl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B5401749.png)
![4-[1-cyano-2-(4-nitrophenyl)vinyl]benzoic acid](/img/structure/B5401754.png)

![methyl 7-(2,5-dimethoxyphenyl)-2-methyl-6-oxo-6,7-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-3-carboxylate](/img/structure/B5401767.png)
![1-[(phenylthio)acetyl]azocane](/img/structure/B5401782.png)